
D-Ribose phenylosazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose phenylosazone is a crystalline compound formed by the reaction of D-ribose, a pentose sugar, with phenylhydrazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-ribose phenylosazone involves the reaction of D-ribose with an excess of phenylhydrazine. Typically, three moles of phenylhydrazine react with one mole of D-ribose to form the osazone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then reacts with additional phenylhydrazine to yield the final osazone product .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specific and niche applications of this compound. the principles of large-scale synthesis would involve similar reaction conditions, with careful control of temperature and pH to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: D-ribose phenylosazone primarily undergoes reactions typical of osazones, including:
Oxidation: The formation of the osazone itself involves an oxidation process where the alpha-carbon of the sugar is oxidized.
Reduction: Sodium borohydride can reduce the osazone back to the corresponding sugar alcohols.
Common Reagents and Conditions:
Phenylhydrazine: Used in excess to ensure complete reaction with the sugar.
Mild Oxidizing Agents: Such as hypobromite, used in the initial steps of sugar oxidation.
Major Products: The major product of the reaction between D-ribose and phenylhydrazine is this compound, characterized by its crystalline structure and specific melting point .
Applications De Recherche Scientifique
D-ribose phenylosazone has several applications in scientific research:
Chemistry: Used to identify and differentiate between various monosaccharides based on their structural properties.
Biology: Studied for its role in carbohydrate metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of certain pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of D-ribose phenylosazone involves its interaction with specific molecular targets, primarily through the formation of stable complexes with sugars. This interaction can affect various biochemical pathways, including those involved in energy metabolism and cellular respiration . The compound’s ability to form stable crystalline structures also makes it useful in structural studies of carbohydrates .
Comparaison Avec Des Composés Similaires
- D-Glucose Phenylosazone
- D-Mannose Phenylosazone
- D-Fructose Phenylosazone
Comparison: D-ribose phenylosazone is unique in its formation from a pentose sugar, whereas many other phenylosazones are derived from hexoses like glucose and mannose. This difference in sugar origin leads to variations in the structural and chemical properties of the resulting osazones . Additionally, this compound’s specific crystalline structure and melting point can be used to distinguish it from other similar compounds .
Propriétés
Numéro CAS |
909273-50-3 |
|---|---|
Formule moléculaire |
C17H20N4O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(2R,3S,4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+/t16-,17+/m1/s1 |
Clé InChI |
IKUNLGFTFBMATL-MCMNVSKKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/[C@@H]([C@@H](CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


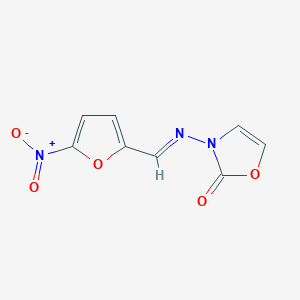
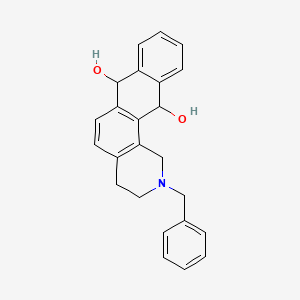
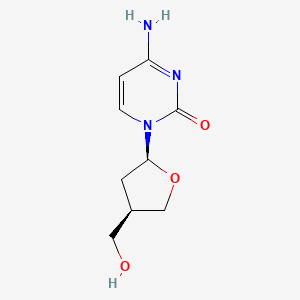
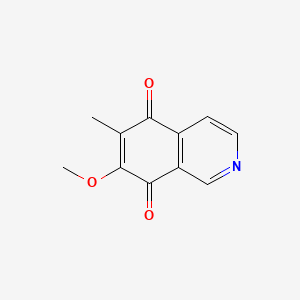

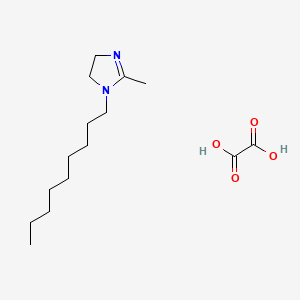
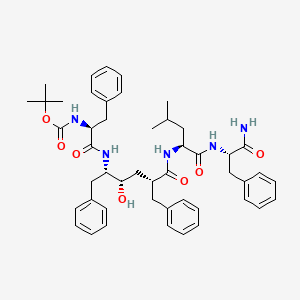
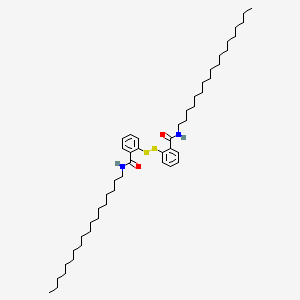
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
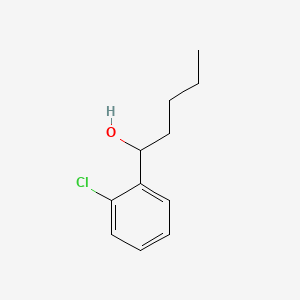
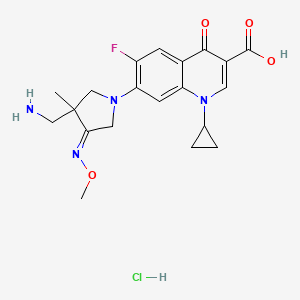

![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
